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dis3+ protein, fungal - 145169-82-0

dis3+ protein, fungal

Catalog Number: EVT-1518475
CAS Number: 145169-82-0
Molecular Formula: C12H16N2O
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The dis3+ protein is a critical component in the cellular processes of fungi, particularly in the fission yeast Schizosaccharomyces pombe. This protein is essential for various cellular functions, including RNA processing and degradation. The dis3+ gene encodes a protein that plays a significant role in maintaining genomic stability and regulating gene expression through its involvement in the exosome complex, which is responsible for the degradation of RNA molecules.

Source

The dis3+ protein has been primarily studied in the fission yeast Schizosaccharomyces pombe, a model organism widely used in molecular biology and genetics. This organism provides insights into fundamental biological processes that are often conserved across eukaryotic species.

Classification

Dis3+ belongs to the family of exoribonucleases, enzymes that degrade RNA from the 3' end. It is classified under the RNase II family, known for its role in RNA metabolism. The protein is approximately 110 kDa in size and is essential for cell viability, indicating its crucial function in cellular processes.

Synthesis Analysis

Methods

The synthesis of dis3+ protein can be achieved through recombinant DNA technology. The gene can be cloned into expression vectors that facilitate the production of the protein in host cells such as Escherichia coli or yeast systems.

  1. Cloning: The dis3+ gene is amplified using polymerase chain reaction (PCR) techniques and inserted into an appropriate vector.
  2. Transformation: The recombinant plasmid is introduced into competent bacterial or yeast cells.
  3. Expression: Induction of protein expression can be achieved using specific promoters that respond to environmental signals or chemical inducers.
  4. Purification: The expressed protein is purified using affinity chromatography techniques, often taking advantage of tags added during cloning.

Technical Details

The purification process typically involves:

  • Cell lysis to release proteins.
  • Centrifugation to separate cellular debris.
  • Use of affinity tags (e.g., His-tag) for selective binding to a column matrix.
  • Elution of the target protein using imidazole or other elution buffers.
Molecular Structure Analysis

Structure

The dis3+ protein contains several key structural domains that facilitate its function as an exoribonuclease:

  • N-terminal domain: Involved in RNA binding.
  • Catalytic domain: Contains residues essential for enzymatic activity.
  • C-terminal domain: May play a role in protein-protein interactions within the exosome complex.

Data

Structural studies using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy have provided insights into the spatial arrangement of these domains, revealing how they interact with RNA substrates.

Chemical Reactions Analysis

Reactions

Dis3+ catalyzes the hydrolysis of RNA molecules, specifically targeting polyadenylated RNA substrates. The primary reactions involve:

  • Degradation of messenger RNA (mRNA) to regulate gene expression.
  • Processing of small nucleolar RNAs (snoRNAs) involved in ribosomal RNA modification.

Technical Details

The enzymatic activity of dis3+ can be studied through various assays, including:

  • In vitro RNA degradation assays: Measuring the rate at which dis3+ degrades synthetic RNA substrates.
  • Kinetic studies: Determining parameters such as Michaelis-Menten kinetics to understand substrate affinity and turnover rates.
Mechanism of Action

Process

The mechanism by which dis3+ exerts its action involves:

  1. Binding to RNA substrates: The N-terminal domain recognizes and binds to specific RNA sequences.
  2. Catalytic cleavage: The catalytic domain facilitates the hydrolysis of phosphodiester bonds within RNA, leading to degradation.
  3. Interaction with exosome complex: Dis3+ functions as part of a larger multiprotein complex known as the exosome, which collectively degrades various RNA species.

Data

Studies have shown that mutations within dis3+ can lead to defects in RNA processing and cellular proliferation, underscoring its importance in maintaining cellular homeostasis.

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 110 kDa.
  • Isoelectric Point: Varies depending on post-translational modifications but typically falls within physiological pH ranges.

Chemical Properties

  • Dis3+ exhibits high specificity for polyadenylated RNA substrates.
  • It operates optimally at physiological temperatures and pH levels characteristic of eukaryotic cells.

Relevant data from biochemical assays indicate that dis3+ maintains stability across a range of ionic strengths, suggesting robustness for potential biotechnological applications.

Applications

Scientific Uses

Dis3+ has several important applications in scientific research:

  • Gene Expression Studies: Understanding how dis3+ regulates mRNA levels can provide insights into gene expression control mechanisms.
  • Biotechnology: Exploiting dis3+ for developing novel biocatalysts that utilize its RNA degradation capabilities could enhance bioprocessing technologies.
  • Disease Research: Investigating mutations or dysregulation of dis3+ may contribute to understanding certain diseases, including cancers where RNA metabolism is disrupted.

Properties

CAS Number

145169-82-0

Product Name

dis3+ protein, fungal

Molecular Formula

C12H16N2O

Synonyms

dis3+ protein, fungal

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